molecular formula C7H3Br2ClO2 B14082933 2,4-Dibromo-6-chlorobenzoic acid CAS No. 65410-81-3

2,4-Dibromo-6-chlorobenzoic acid

Cat. No.: B14082933
CAS No.: 65410-81-3
M. Wt: 314.36 g/mol
InChI Key: ZLDNWXCKNRGTGP-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-chlorobenzoic acid is an organic compound with the molecular formula C7H3Br2ClO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 6 is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-chlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method is the bromination of 2-chlorobenzoic acid using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination and chlorination processes, but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of reagents and by-products are crucial for minimizing waste and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

2,4-Dibromo-6-chlorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dibromo-6-chlorobenzoic acid exerts its effects depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromobenzoic acid
  • 2,6-Dibromobenzoic acid
  • 2,4-Dichlorobenzoic acid
  • 2,6-Dichlorobenzoic acid

Uniqueness

2,4-Dibromo-6-chlorobenzoic acid is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct chemical reactivity and properties. This combination of halogens can influence the compound’s electronic structure, making it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

CAS No.

65410-81-3

Molecular Formula

C7H3Br2ClO2

Molecular Weight

314.36 g/mol

IUPAC Name

2,4-dibromo-6-chlorobenzoic acid

InChI

InChI=1S/C7H3Br2ClO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)

InChI Key

ZLDNWXCKNRGTGP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Br)Br

Origin of Product

United States

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